Boc-Thr[Fmoc-Tyr(tBu)]-OH
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Overview
Description
Boc-Thr[Fmoc-Tyr(tBu)]-OH, also known as N-Boc-O-(N’-Fmoc-O’-tert-butyl-L-tyrosinyl)-L-threonine, is a compound used primarily in peptide synthesis. It is a dipeptide derivative that combines the protective groups Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) with the amino acids threonine and tyrosine. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr[Fmoc-Tyr(tBu)]-OH typically involves the following steps:
Protection of Amino Acids: The amino acids threonine and tyrosine are first protected with Boc and Fmoc groups, respectively. This is achieved by reacting threonine with Boc anhydride and tyrosine with Fmoc chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Purification: The resulting dipeptide is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of microwave-assisted solid-phase peptide synthesis can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-Thr[Fmoc-Tyr(tBu)]-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protective groups using reagents like TFA (trifluoroacetic acid) for Boc and piperidine for Fmoc.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Substitution Reactions: Substitution of the tert-butyl group on tyrosine with other functional groups.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU or DIC in the presence of DIPEA.
Substitution: Various nucleophiles for substitution reactions.
Major Products Formed
Deprotected Peptides: Resulting from the removal of Boc and Fmoc groups.
Extended Peptides: Formed by coupling this compound with other amino acids or peptides.
Scientific Research Applications
Boc-Thr[Fmoc-Tyr(tBu)]-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-Thr[Fmoc-Tyr(tBu)]-OH primarily involves its role as a building block in peptide synthesis. The protective groups Boc and Fmoc prevent unwanted side reactions during the synthesis process. Upon deprotection, the amino acids threonine and tyrosine can participate in peptide bond formation, allowing for the construction of complex peptide sequences. The tert-butyl group on tyrosine provides additional stability and can be selectively removed under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar in structure but lacks the Boc-protected threonine.
Boc-Thr-OH: Contains Boc-protected threonine but lacks Fmoc-protected tyrosine.
Fmoc-Thr(tBu)-OH: Contains Fmoc-protected threonine and tert-butyl-protected tyrosine.
Uniqueness
Boc-Thr[Fmoc-Tyr(tBu)]-OH is unique due to its combination of Boc and Fmoc protective groups, which provide enhanced stability and versatility in peptide synthesis. The presence of both threonine and tyrosine allows for the construction of diverse peptide sequences, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C37H44N2O9 |
---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C37H44N2O9/c1-22(31(32(40)41)39-35(44)48-37(5,6)7)46-33(42)30(20-23-16-18-24(19-17-23)47-36(2,3)4)38-34(43)45-21-29-27-14-10-8-12-25(27)26-13-9-11-15-28(26)29/h8-19,22,29-31H,20-21H2,1-7H3,(H,38,43)(H,39,44)(H,40,41)/t22-,30+,31?/m1/s1 |
InChI Key |
ALWWKYLHXRXBAL-JEHQYZCXSA-N |
Isomeric SMILES |
C[C@H](C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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